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Compound of Interest

Compound Name: 4-(2-Aminoethyl)morpholine

Cat. No.: B049859

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(2-
Aminoethyl)morpholine (CAS No: 2038-03-1), a key building block in medicinal chemistry
and materials science. This document presents an in-depth analysis of its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with
experimental protocols and data interpretation.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for 4-(2-
Aminoethyl)morpholine, presented in a clear and structured format for easy reference and
comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 4-(2-
Aminoethyl)morpholine. The data below was obtained from spectra recorded in both
deuterated chloroform (CDClIs) and deuterium oxide (D20).

1H NMR Data
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Chemical Shift o Assignment (in Assignment (in
Multiplicity

(ppm) CDCIs)[1] D20)[2]

3.71 t -O-CHz2- 3.76

2.78 t -N(morpholine)-CHz- 3.15

2.45 t -CHz2-N(amino) 2.71

2.42 t -N(amino)-CHz2- 2.60

1.37 s (broad) -NH:2 N/A (exchanged)

13C NMR Data

Chemical Shift (ppm)

Assignment (in D20)[2]

68.89 -O-CHa-

56.97 -N(morpholine)-CH2-
55.19 -CHz2-N(amino)
38.37 -N(amino)-CHz-

Infrared (IR) Spectroscopy

The IR spectrum of 4-(2-Aminoethyl)morpholine reveals characteristic vibrational modes of

its functional groups.

Wavenumber (cm—?) Intensity Assignment

3350-3450 Medium, Sharp (doublet) N-H stretch (primary amine)
2800-3000 Strong C-H stretch (aliphatic)
1580-1650 Medium N-H bend (primary amine)
1115 Strong C-O-C stretch (ether)
1020-1250 Medium C-N stretch (aliphatic amine)
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Mass Spectrometry (MS)

Mass spectrometry data provides information on the molecular weight and fragmentation
pattern of the molecule.

m/z Relative Intensity (%) Assighment

130 Variable [M]* (Molecular lon)
100 100 [M - CH2NHz]*

70 Variable [M - C4HsNQ]*

56 Variable [CsHeN]*

30 Variable [CHaN]*

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data
presented above.

NMR Spectroscopy

e Sample Preparation:

o For H NMR, dissolve 5-10 mg of 4-(2-Aminoethyl)morpholine in approximately 0.7 mL
of deuterated solvent (e.g., CDCls or D20).

o For 13C NMR, a higher concentration of 20-50 mg in the same amount of solvent is
recommended.

o Transfer the solution to a standard 5 mm NMR tube.
e Instrumental Analysis:
o Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[2]

o For *H NMR, acquire at least 16 scans. For 13C NMR, a significantly larger number of
scans (e.g., 1024 or more) is typically required.
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o Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at O
ppm).

Infrared (IR) Spectroscopy

e Sample Preparation:

o For a neat liquid sample, a drop of 4-(2-Aminoethyl)morpholine can be placed between
two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

o Alternatively, a solution can be prepared by dissolving the sample in a suitable solvent
(e.g., CCla) and placing it in a solution cell.

e Instrumental Analysis:
o Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

o Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise
ratio over the range of 4000-400 cm~1

Mass Spectrometry (MS)

e Sample Preparation:

o Prepare a dilute solution of 4-(2-Aminoethyl)morpholine (approximately 1 mg/mL) in a
volatile solvent such as methanol or acetonitrile.

e Instrumental Analysis:

o Introduce the sample into the mass spectrometer via a suitable ionization method, such as
Electron lonization (EI) or Electrospray lonization (ESI).

o Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 20-200
amu.

Data Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound like 4-(2-Aminoethyl)morpholine.
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General Workflow for Spectroscopic Analysis

Sample Preparation
(Dissolution/Thin Film)

NMR Analysis IR Analysis MS Analysis
(1H, 13C) (FTIR) (EVVESI)

Data Processing
(Integration, Peak Picking)

Structural Elucidation

Click to download full resolution via product page

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b049859#spectroscopic-data-nmr-ir-ms-of-4-2-
aminoethyl-morpholine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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